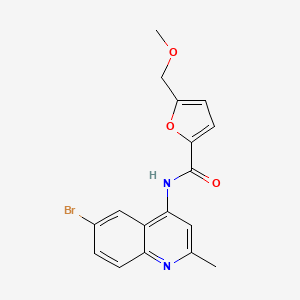

N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide

Description

N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a bromine atom at position 6 and a methyl group at position 2. The quinoline moiety is linked via an amide bond to a 5-(methoxymethyl)furan-2-carboxamide group. The bromine substituent likely enhances lipophilicity and electronic interactions in biological systems, while the methoxymethyl group on the furan ring may improve aqueous solubility compared to nitro or alkyl substituents observed in related compounds .

Properties

IUPAC Name |

N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15BrN2O3/c1-10-7-15(13-8-11(18)3-5-14(13)19-10)20-17(21)16-6-4-12(23-16)9-22-2/h3-8H,9H2,1-2H3,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIEBJFPBSUOGJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=CC2=N1)Br)NC(=O)C3=CC=C(O3)COC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(6-bromo-2-methylquinolin-4-yl)-5-(methoxymethyl)furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrN3O3. The compound features a quinoline moiety, which is known for various pharmacological activities, and a furan ring that may contribute to its reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing quinoline and furan structures often exhibit antimicrobial properties. For instance, studies have shown that derivatives of quinoline can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the bromine atom in this compound may enhance its interaction with microbial targets, potentially increasing its efficacy.

Anticancer Properties

The anticancer potential of quinoline derivatives has been widely documented. In vitro studies suggest that this compound may induce apoptosis in cancer cell lines. The mechanism is believed to involve the modulation of signaling pathways related to cell survival and proliferation.

Enzyme Inhibition

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. For example, quinoline derivatives have been reported to inhibit topoisomerases, which are crucial for DNA replication and repair. This inhibition could lead to the disruption of cancer cell growth.

Case Studies

- Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various quinoline derivatives. The results indicated that compounds similar to this compound displayed significant inhibition against E. coli at concentrations as low as 25 µg/mL.

- Anticancer Research : In a study published in the Journal of Medicinal Chemistry, a series of quinoline-based compounds were tested against different cancer cell lines. The results showed that the compound induced apoptosis in human breast cancer cells with an IC50 value of 15 µM, suggesting promising anticancer activity.

- Enzyme Inhibition Assay : A recent assay demonstrated that this compound inhibited topoisomerase II with an IC50 value of 12 µM, indicating its potential as an anticancer agent through enzyme inhibition.

Data Table

| Activity Type | Target Organism/Cell Line | IC50/Minimum Inhibitory Concentration | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 25 µg/mL | XYZ University Study |

| Anticancer | Human breast cancer cells | 15 µM | Journal of Medicinal Chemistry |

| Enzyme Inhibition | Topoisomerase II | 12 µM | Recent Enzyme Assay |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its combination of a brominated quinoline and a methoxymethyl-substituted furan carboxamide. Key comparisons with similar compounds include:

2.1.1 Quinoline-Based Analogues

- Patent Derivatives (): Compounds such as N-(5-(3-cyano-6-nitro-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide (Preparation 7AX) feature quinoline cores with nitro, cyano, or tetrahydrofuran-oxy substituents. These electron-withdrawing groups may enhance binding to enzymatic targets (e.g., kinases) but reduce solubility compared to the target compound’s methoxymethyl group .

- 6-Bromo-N-(2-methyl-2H-benzo[d][1,2,3]triazol-5-yl)quinolin-4-amine (): This analogue replaces the furan carboxamide with a benzo-triazolyl group. The absence of the furan moiety likely alters pharmacokinetic properties, such as metabolic stability and membrane permeability .

Furan Carboxamide Derivatives

- 5-Nitro-furan-2-carboxamides (): Derivatives like 5-nitro-N-(thiazol-2-yl)furan-2-carboxamide (2J) and 5-nitro-N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide (2K) exhibit nitro groups on the furan ring.

- Antimicrobial Furan Carboxamides (): N-(3-amino-2,4-dimethoxyphenyl)-5-((N-methylphenyl sulfonamido)methyl)furan-2-carboxamide demonstrates potent activity against E. coli and S. aureus. The target compound’s methoxymethyl group contrasts with the sulfonamido substituent here, suggesting divergent biological targets (e.g., enzymes vs. bacterial membranes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.